Cas no 1568045-58-8 ((1R)-2-azido-1-(4-propylphenyl)ethan-1-ol)

(1R)-2-azido-1-(4-propylphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- AKOS021414888
- EN300-1147235
- (1R)-2-azido-1-(4-propylphenyl)ethan-1-ol
- 1568045-58-8
-
- Inchi: 1S/C11H15N3O/c1-2-3-9-4-6-10(7-5-9)11(15)8-13-14-12/h4-7,11,15H,2-3,8H2,1H3/t11-/m0/s1
- InChI Key: YYVFSHSVXQMSIP-NSHDSACASA-N
- SMILES: O[C@@H](CN=[N+]=[N-])C1C=CC(=CC=1)CCC
Computed Properties
- Exact Mass: 205.121512110g/mol
- Monoisotopic Mass: 205.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 34.6Ų
(1R)-2-azido-1-(4-propylphenyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1147235-10.0g |
(1R)-2-azido-1-(4-propylphenyl)ethan-1-ol |
1568045-58-8 | 10g |
$4236.0 | 2023-06-09 | ||
Enamine | EN300-1147235-0.25g |
(1R)-2-azido-1-(4-propylphenyl)ethan-1-ol |
1568045-58-8 | 95% | 0.25g |
$774.0 | 2023-10-25 | |
Enamine | EN300-1147235-5.0g |
(1R)-2-azido-1-(4-propylphenyl)ethan-1-ol |
1568045-58-8 | 5g |
$2858.0 | 2023-06-09 | ||
Enamine | EN300-1147235-1.0g |
(1R)-2-azido-1-(4-propylphenyl)ethan-1-ol |
1568045-58-8 | 1g |
$986.0 | 2023-06-09 | ||
Enamine | EN300-1147235-0.1g |
(1R)-2-azido-1-(4-propylphenyl)ethan-1-ol |
1568045-58-8 | 95% | 0.1g |
$741.0 | 2023-10-25 | |
Enamine | EN300-1147235-2.5g |
(1R)-2-azido-1-(4-propylphenyl)ethan-1-ol |
1568045-58-8 | 95% | 2.5g |
$1650.0 | 2023-10-25 | |
Enamine | EN300-1147235-0.5g |
(1R)-2-azido-1-(4-propylphenyl)ethan-1-ol |
1568045-58-8 | 95% | 0.5g |
$809.0 | 2023-10-25 | |
Enamine | EN300-1147235-0.05g |
(1R)-2-azido-1-(4-propylphenyl)ethan-1-ol |
1568045-58-8 | 95% | 0.05g |
$707.0 | 2023-10-25 | |
Enamine | EN300-1147235-10g |
(1R)-2-azido-1-(4-propylphenyl)ethan-1-ol |
1568045-58-8 | 95% | 10g |
$3622.0 | 2023-10-25 | |
Enamine | EN300-1147235-5g |
(1R)-2-azido-1-(4-propylphenyl)ethan-1-ol |
1568045-58-8 | 95% | 5g |
$2443.0 | 2023-10-25 |
(1R)-2-azido-1-(4-propylphenyl)ethan-1-ol Related Literature
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
Additional information on (1R)-2-azido-1-(4-propylphenyl)ethan-1-ol
Introduction to (1R)-2-azido-1-(4-propylphenyl)ethan-1-ol (CAS No. 1568045-58-8)
(1R)-2-azido-1-(4-propylphenyl)ethan-1-ol is a specialized organic compound with significant applications in the field of pharmaceutical research and chemical synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 1568045-58-8, has garnered attention due to its unique structural properties and potential utility in the development of novel therapeutic agents.
The molecular structure of (1R)-2-azido-1-(4-propylphenyl)ethan-1-ol consists of a propyl-substituted benzene ring connected to an ethanol moiety, which is further functionalized with an azido group at the second carbon position. This arrangement imparts distinct reactivity and makes it a valuable intermediate in synthetic chemistry. The stereochemistry, specifically the (1R) configuration, plays a crucial role in determining its biological activity and interaction with target molecules.
In recent years, there has been growing interest in azido-containing compounds due to their versatile reactivity and potential applications in drug discovery. The azido group, characterized by its N₃⁻ moiety, is a well-known nucleophile that can participate in various chemical transformations, including cycloadditions, substitutions, and eliminations. These reactions are highly valuable in medicinal chemistry for constructing complex molecular architectures.
One of the most notable applications of (1R)-2-azido-1-(4-propylphenyl)ethan-1-ol is its use as a building block in the synthesis of biologically active molecules. Researchers have leveraged its structural features to develop novel compounds with potential therapeutic benefits. For instance, studies have explored its utility in generating derivatives that exhibit antimicrobial and anti-inflammatory properties. The propyl group on the benzene ring contributes to hydrophobic interactions, which can influence the compound's solubility and bioavailability.
The (1R) stereocenter in (1R)-2-azido-1-(4-propylphenyl)ethan-1-ol is particularly significant as it can affect the enantioselectivity of reactions involving this compound. Enantioselective synthesis is a critical aspect of modern drug development, where the biological activity of a drug often depends on its specific stereoisomer. By controlling the stereochemistry, chemists can optimize the pharmacological profile of potential drugs.
Recent advancements in synthetic methodologies have further enhanced the accessibility of compounds like (1R)-2-azido-1-(4-propylphenyl)ethan-1-ol. Techniques such as asymmetric catalysis and chiral auxiliary-assisted synthesis have enabled more efficient and scalable production processes. These innovations are particularly important for pharmaceutical industries that require high-purity compounds for clinical trials and commercialization.
The chemical reactivity of the azido group also opens up possibilities for modifying existing drug molecules through click chemistry approaches. Click reactions are high-yielding and selective transformations that allow for rapid assembly of complex structures. By incorporating an azido group into a molecule like (1R)-2-azido-1-(4-propylphenyl)ethan-1-ol, researchers can easily introduce additional functional groups or linkages, thereby expanding the library of potential drug candidates.
In conclusion, (1R)-2-azido-1-(4-propylphenyl)ethan-1-ol (CAS No. 1568045-58-8) represents a promising compound in pharmaceutical research due to its unique structural features and versatile reactivity. Its applications in synthetic chemistry and drug development highlight its importance as an intermediate for generating novel therapeutic agents. As research continues to uncover new methodologies and applications, this compound is likely to remain a valuable tool in the chemist's arsenal.
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